molecular formula C8H16O B046169 1-Octen-3-OL CAS No. 3391-86-4

1-Octen-3-OL

Cat. No.: B046169
CAS No.: 3391-86-4
M. Wt: 128.21 g/mol
InChI Key: VSMOENVRRABVKN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1-Octen-3-OL, a volatile compound ubiquitous in fungi and certain plant species, plays a significant role in plant innate immunity . It acts as a self-stimulating oxylipin messenger, priming and inducing defense mechanisms in marine algae . The compound’s primary targets include various biochemical pathways involved in plant defense .

Mode of Action

The production of this compound is self-amplified via the fatty acid-oxylipin metabolic cycle through a positive feedback loop . It acts as a messenger that induces the marine alga P. haitanensis to be in a “primed” state, ready for defense by upregulating the synthesis of methyl jasmonic acid, indole-3-acetic acid, and gibberellin A3 . These oxylipins adjust the redox state in cells, resulting in host defense activation .

Biochemical Pathways

This compound affects several biochemical pathways. It is produced via the fatty acid-oxylipin metabolic cycle . In fungi, the biosynthetic pathway from linoleic acid to this compound involves the conversion of linoleic acid to 10-hydroperoxide (10-HPOD) by deoxygenation, followed by the cleavage of 10-HPOD to yield this compound and 10-oxodecanoic acid .

Pharmacokinetics

It’s known that the compound is volatile and can be rapidly formed from its primeveroside after mechanical wounding of soybean leaves . This suggests that the compound may have a rapid onset of action and could be quickly metabolized and eliminated.

Result of Action

The action of this compound results in various molecular and cellular effects. It can inhibit the growth of certain fungi, destroy the cell structure of mycelium, reduce the content of ergosterol in mycelium, and effectively suppress the germination of sporangiospores and the elongation of germ tubes . In plants, it can induce a “primed” state, ready for defense by upregulating the synthesis of certain oxylipins .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the production of this compound is self-amplified in marine algae, which thrive in the niche of intertidal zones . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as the presence of seawater, potential biotic and abiotic stresses, and the specific requirements of living attached to the benthos .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One method to synthesize oct-1-en-3-ol involves the Grignard reaction. This process starts with 1-bromohexane, which reacts with magnesium to form hexylmagnesium bromide.

    Fatty Acid-Oxylipin Metabolic Cycle: In marine algae, oct-1-en-3-ol is produced through the fatty acid-oxylipin metabolic cycle.

Industrial Production Methods: Industrial production of oct-1-en-3-ol typically involves chemical synthesis using the Grignard reaction due to its efficiency and scalability. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products:

    Oxidation: Oct-1-en-3-one

    Reduction: Octan-3-ol

    Substitution: Depending on the substituent, products can vary widely.

Comparison with Similar Compounds

Uniqueness: Oct-1-en-3-ol is unique due to its dual role as both a signaling molecule in plants and an attractant for insects. Its presence in the aroma of mushrooms and its involvement in various biological processes make it a compound of significant interest in multiple fields of research .

Properties

IUPAC Name

oct-1-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-3-5-6-7-8(9)4-2/h4,8-9H,2-3,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMOENVRRABVKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3035214
Record name 1-Octen-3-ol
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Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Colourless oily liquid; powerful sweet earthy odour with strong herbaceous note reminiscent of lavender-lavadin, rose and hay
Record name (R)-1-Octen-3-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031299
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 1-Octen-3-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1084/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

84.00 to 85.00 °C. @ 25.00 mm Hg
Record name (R)-1-Octen-3-ol
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in oils, Miscible at room temperature (in ethanol)
Record name 1-Octen-3-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.835-0.845
Record name 1-Octen-3-ol
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1084/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

3391-86-4
Record name 1-Octen-3-ol
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Record name 1-OCTEN-3-OL
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Record name 1-Octen-3-ol
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Record name Oct-1-ene-3-ol
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Melting Point

175 °C
Record name (R)-1-Octen-3-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031299
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Three mushroom supernatants were made using the method similar to the procedure for 1-octen-3-ol analysis (Mau, (1992)). Mushroom supernatants were prepared by blending 50 g of mushrooms with 100 mL of 0.1M Na phosphate buffer, pH 6.5, and linoleic acid (0, 25.6 and 51.2 mg for supernatants A, B and C, respectively). 1-Nonanol was added as an internal standard prior to blending in order to quantify 1-octen-3-ol. After pentane extraction and centrifugation, the pentane layer was removed for 1-octen-3-ol assay, and the supernatant (ca 135 ml) was adjusted to the final volume of 200 mL using deionized H2O. Due to the fact that 1-octen-3-ol and 10-oxo-trans-8-decenoic acid are formed at the molar ratio of 1:1 (Wurzenberger et al., (1982)), the concentrations of ODA in supernatants were computed directly from the 1-octen-3-ol content to be 2.7×10-5, 4.8×10-4, and 9.4×10-4M for supernatants A, B and C, respectively.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 1-Octen-3-ol interacts with odorant receptors (ORs) located primarily on the maxillary palps and antennae of insects. [, , , , , ] These receptors are highly specific for the different enantiomers of this compound. [, , , ] Binding of this compound to these ORs triggers a signaling cascade that ultimately influences insect behavior, acting as an attractant for some species, a repellent for others, or even modifying feeding and oviposition behavior. [, , , , , ]

A:

  • Spectroscopic data:
    • IR: Characteristic peaks for hydroxyl (O-H) and alkene (C=C) groups. [, ]
    • NMR: Data confirms the presence and position of double bonds and functional groups. [, ]
    • Mass spectrometry: Used for identification and confirmation of the molecular weight and fragmentation patterns. [, , , ]

ANone: The provided research focuses on this compound's role as a semiochemical and not as a catalyst. Therefore, information about its catalytic properties and applications is not available in these studies.

A: Research shows that even slight modifications to the structure of this compound, such as changes in the position of the double bond or the hydroxyl group, can significantly impact its activity. [, ] Additionally, the enantiomeric form of this compound plays a crucial role in its interaction with insect ORs, resulting in distinct behavioral responses. [, , , ] For instance, the (R)-(-)-1-octen-3-ol enantiomer generally shows a higher affinity for mosquito ORs and elicits stronger attraction in some species compared to the (S)-(+)-enantiomer. [, , ]

A: this compound is volatile and susceptible to degradation depending on environmental factors. [, ] Researchers have explored controlled release systems, such as using capillary action in glass vials with specific barbant lengths, to achieve desired release rates for attracting insects in the field. []

ANone: The provided research primarily focuses on the biological activity of this compound and does not explicitly address SHE regulations. It's important to consult relevant regulatory bodies and safety data sheets for comprehensive information on handling and using this compound.

A: The research primarily focuses on this compound's effects on insects and fungi. [, , , , , , , , , , , , ] Data on its pharmacokinetics and pharmacodynamics in mammals, including ADME, is not extensively covered in these studies.

ANone: Studies have demonstrated the efficacy of this compound in various settings:

  • Insect attraction and repellency: Field trials using traps baited with this compound have shown its efficacy in attracting or repelling different mosquito species, tsetse flies, and sandflies, highlighting its potential for insect control. [, , , , , , , ]
  • Fungal growth inhibition: In vitro studies show that this compound can inhibit the growth of certain fungi, such as Penicillium expansum, suggesting potential applications as a natural antifungal agent. [, ]
  • Plant responses: Research has demonstrated that this compound can affect seed germination and seedling development in Arabidopsis thaliana. [, ] Further studies explore its potential as a signaling molecule in plant-fungal interactions. []

ANone: While generally considered safe as a flavor and fragrance agent, research has identified some potential toxicological effects of this compound:

  • Neurotoxicity: Studies in Drosophila melanogaster suggest that exposure to this compound can disrupt dopamine packaging, leading to neurodegeneration and motor deficits. []
  • Cytotoxicity: Research indicates that this compound can induce oxidative stress and inflammatory responses in Drosophila melanogaster, potentially contributing to cellular damage. [, , ]
  • Human health implications: While more research is needed to ascertain the long-term health effects of this compound in humans, its potential neurotoxic and cytotoxic effects raise concerns about the potential impact of prolonged exposure to elevated levels, particularly in indoor environments with fungal growth. [, , ]

A: Research on this compound began in the early 1980s with the discovery of its attractant properties for tsetse flies. [] Subsequent studies have uncovered its broader role as a semiochemical, attracting or repelling various insects, including mosquitoes and sandflies. [, , , , , , , ] Research has also identified its presence in various fungi, its potential as a biocontrol agent, and its influence on plant growth. [, , , , , ] More recently, studies have begun to explore the potential toxicological effects of this compound, particularly its neurotoxic and cytotoxic properties. [, , ]

ANone: Research on this compound spans several disciplines, including:

  • Entomology: Understanding the behavioral responses of insects to this compound is crucial for developing effective insect control strategies, particularly for disease vectors. [, , , , , , , , ]
  • Mycology: Research on this compound's role in fungal biology, its production by various fungal species, and its potential as a biocontrol agent offers opportunities for managing fungal pathogens and exploring fungal-plant interactions. [, , , , ]
  • Plant science: Investigating the effects of this compound on plant growth and development provides insights into plant signaling pathways and potential applications for promoting plant health. [, , ]
  • Toxicology: Research exploring the potential neurotoxic and cytotoxic effects of this compound in model organisms such as Drosophila melanogaster contributes to a better understanding of its potential health impacts and informs strategies for mitigating potential risks. [, , ]

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